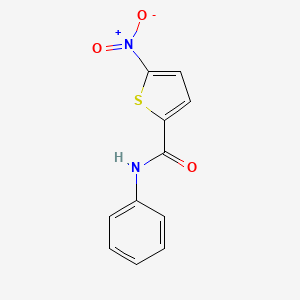
5-nitro-N-phenyl-2-thiofuramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-phenyl-2-thiofuramide, also known as this compound, is a useful research compound. Its molecular formula is C11H8N2O3S and its molecular weight is 248.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
5-Nitro-N-phenyl-2-thiofuramide is primarily recognized for its antibacterial and anti-tumor properties . Research indicates that derivatives of 5-nitrofurans, especially those substituted at the 2-position, exhibit significant biological activity. Notably, studies have shown that this compound has potential as an anti-tumor agent , with ongoing investigations into its efficacy against various cancer cell lines .
Antibacterial Activity
The compound's antibacterial properties are well-documented, with numerous studies highlighting its effectiveness against a range of bacterial strains. The 5-nitrofuran moiety is particularly noted for its role in enhancing the antibacterial activity of thioamides .
Anti-tumor Activity
Preliminary investigations into the anti-tumor activity of this compound suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound, including intramolecular hydrogen bonding and the orientation of functional groups, contribute to its biological activity .
Several case studies illustrate the practical applications of this compound:
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various nitrofuran derivatives, this compound was found to exhibit significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Investigation of Anti-tumor Properties
A recent investigation into the anti-tumor properties of this compound involved testing against multiple cancer cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptotic pathways, highlighting its potential as a candidate for cancer therapy .
Propriétés
Formule moléculaire |
C11H8N2O3S |
|---|---|
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
5-nitro-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H8N2O3S/c14-11(12-8-4-2-1-3-5-8)9-6-7-10(17-9)13(15)16/h1-7H,(H,12,14) |
Clé InChI |
HLFAEYFKVDWTSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Synonymes |
5-nitro-N-phenyl-2-thiofuramide nitro-N-phenylthiofuramide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















